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Compound of Interest

Compound Name: 4-Bromo-2,6-diethylaniline

Cat. No.: B1268459

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2,6-
diethyl-4-bromoaniline, a key intermediate in various synthetic applications. This document is
intended to serve as a valuable resource for researchers and professionals in drug
development and related scientific fields by consolidating its spectral characteristics, including
IH NMR, 8C NMR, FT-IR, and Mass Spectrometry data. Detailed experimental protocols for
acquiring such data are also presented.

Spectroscopic Data Summary

The following tables summarize the key quantitative spectroscopic data for 2,6-diethyl-4-
bromoaniline.

Table 1: *H NMR Spectral Data

Chemical Shift (8)

Multiplicity Integration Assignment
pPpm
7.05 S 2H Ar-H
3.58 S 2H -NH2
2.45 q 4H -CHz-
1.22 t 6H -CHs
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Solvent: CDCls, Reference: TMS (0 ppm)

Table 2: **C NMR Spectral Data (Predicted)

Chemical Shift (8) ppm Assighment
~143 C-NH:z

~130 C-Br

~128 Ar-C

~125 Ar-C

~24 -CH2-

~14 -CHs

Note: Predicted values are based on the analysis of 4-bromoaniline and 2,6-diethylaniline due

to the limited availability of experimental data for the target compound.

Table 3: FT-IRSpectralData

Wavenumber (cm~?)

Intensity

Assignment

N-H Stretch (asymmetric and

3440-3300 Strong, Sharp )
symmetric)
3050-3000 Medium Aromatic C-H Stretch
2965-2850 Strong Aliphatic C-H Stretch
N-H Scissoring / Aromatic C=C
1620-1580 Strong
Stretch
1470-1430 Medium CH:2 Bend
1380-1365 Medium CHs Bend
1260-1000 Strong C-N Stretch
C-H Out-of-plane Bend (para-
860-800 Strong o
substitution)
600-500 Medium-Strong C-Br Stretch
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IahlgA._Mass_SpgsImmﬂmData

Relative Intensity (%) Assignment
229 83.6 [M+2]* (with 81Br)
227 85.4 [M]* (with 7°Br)
214 96.6 [M-CHs]* (with 8Br)
212 100.0 [M-CHs]* (with 7Br)
133 71.8 [M-Br-C2Hs]*
132 25.6 [M-Br-CzHe]*
117 11.9 [CoH13]*
91 10.2 [C7H7]*

lonization Method: Electron lonization (EI)

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H and 3C NMR

o Sample Preparation: A sample of approximately 5-10 mg of 2,6-diethyl-4-bromoaniline is
dissolved in about 0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCIs). A small

amount of tetramethylsilane (TMS) is added as an internal standard for chemical shift
referencing (0 ppm).

 Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is used for
analysis.

e 1H NMR Acquisition:

o The spectrometer is tuned and the magnetic field is shimmed to achieve optimal
homogeneity.
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o A standard single-pulse experiment is performed.

o Key parameters include a spectral width of approximately 15 ppm, an acquisition time of
3-4 seconds, and a relaxation delay of 1-2 seconds.

o Typically, 16 to 64 scans are acquired and averaged to improve the signal-to-noise ratio.

e 13C NMR Acquisition:

o A proton-decoupled pulse sequence is used to simplify the spectrum and enhance signal
intensity.

o The spectral width is set to approximately 220 ppm.
o Alonger relaxation delay (2-5 seconds) is often necessary for quaternary carbons.

o A significantly larger number of scans (e.g., 1024 or more) is typically required due to the
low natural abundance of the 13C isotope.

o Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-
corrected, and baseline-corrected. The chemical shifts are referenced to the internal
standard.

Fourier-Transform Infrared (FT-IR) Spectroscopy

o Sample Preparation: As 2,6-diethyl-4-bromoaniline is a solid at room temperature, the KBr
pellet method is commonly employed. A small amount of the sample (1-2 mg) is finely
ground with approximately 100-200 mg of dry potassium bromide (KBr) powder using an
agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a
hydraulic press.

 Instrumentation: An FT-IR spectrometer equipped with a deuterated triglycine sulfate (DTGS)
or mercury cadmium telluride (MCT) detector is used.

o Data Acquisition:

o A background spectrum of the empty sample compartment (or a pure KBr pellet) is
recorded.
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o The KBr pellet containing the sample is placed in the sample holder.

o The spectrum is typically recorded over a range of 4000 to 400 cm~* with a resolution of 4
cm~L,

o Multiple scans (e.g., 16-32) are co-added to improve the signal-to-noise ratio.

o Data Processing: The sample spectrum is ratioed against the background spectrum to
produce the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

o Sample Introduction: The sample is introduced into the mass spectrometer, typically via a
direct insertion probe or through a gas chromatograph (GC-MS) for volatile compounds.

« lonization: Electron lonization (El) is a common method for this type of molecule. The sample
molecules in the gas phase are bombarded with a high-energy electron beam (typically 70
eV), causing ionization and fragmentation.

o Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-
charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

o Detection: The separated ions are detected, and their abundance is recorded.

o Data Processing: A mass spectrum is generated, which is a plot of the relative ion
abundance versus the m/z ratio.

Visualizations
Experimental Workflow for Spectroscopic
Characterization
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« To cite this document: BenchChem. [Spectroscopic Profile of 2,6-diethyl-4-bromoaniline: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1268459#spectroscopic-data-for-2-6-diethyl-4-
bromoaniline]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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